molecular formula C7H16N2O B231083 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid CAS No. 16202-50-9

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

Cat. No. B231083
CAS RN: 16202-50-9
M. Wt: 194.18 g/mol
InChI Key: IKNVEOZIOFMENG-UHFFFAOYSA-N
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Description

“3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid” is a chemical compound with the CAS Number: 73490-39-8 . It has a molecular weight of 194.19 . The IUPAC name for this compound is (2E)-3-(4-hydroxy-2-methoxyphenyl)-2-propenoic acid .


Molecular Structure Analysis

The InChI code for “3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid” is 1S/C10H10O4/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid” include a molecular weight of 194.19 . More detailed properties like melting point, boiling point, etc., were not found in the web search results.

Scientific Research Applications

Structural Characterization and Properties

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid and its derivatives are characterized using various techniques such as X-ray crystallography, spectroscopy, and quantum chemical calculations. These studies provide insights into their molecular structure, including intramolecular and intermolecular interactions, which contribute to the stabilization and physical properties of these compounds. Such structural investigations are crucial for understanding the chemical and physical behavior of these compounds in various applications (Venkatesan et al., 2016).

Antioxidant Properties

Derivatives of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, such as hydroxycinnamic acid derivatives, demonstrate significant antioxidant properties. These properties are explored through density-functional-theory (DFT) method calculations and experimental observations. Understanding the antioxidant mechanism of these compounds is valuable for the development of novel antioxidants in various fields, including food preservation and medicine (Kong et al., 2004).

Application in Antimicrobial Activity

Certain esters derived from 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid exhibit antimicrobial activities. These compounds are tested against various microbial strains to evaluate their efficacy. Such research is critical in the search for new antimicrobial agents, especially in the context of increasing antibiotic resistance (Rauf & Parveen, 2005).

Pharmaceutical and Bioactive Research

The compound and its derivatives are also investigated for their potential in pharmaceutical applications. For example, studies on the synthesis and reactions of derivatives explore their utility as intermediates in the synthesis of more complex bioactive molecules. This research is pivotal in drug discovery and the development of new therapeutic agents (Pimenova et al., 2003).

Material Science and Liquid Crystal Technology

Derivatives of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid are utilized in material science, particularly in the development of photoalignment materials for liquid crystal displays (LCDs). These studies demonstrate how chemical modifications of the compound can impact the performance and efficiency of LCD technologies (Hegde et al., 2013).

properties

IUPAC Name

3-(2-hydroxy-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNVEOZIOFMENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610169
Record name 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

CAS RN

16202-50-9
Record name 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 mL flask, 2.00 g of potassium carbonate was added to 15 mL of methanol. In a 50 mL flask, 2.67 g (6.2 mmol) of ethoxycarbonylmethyl(triphenyl)phosphonium bromide and 945 mg (6.2 mmol) of 2-hydroxy-4-methoxybenzaldehyde were dissolved in 10 mL of methanol. The resultant was gradually added to a well-stirred potassium carbonate solution in a dropwise manner. After stirring the resultant for 3 hours, completion of reaction was confirmed by TLC. The resultant was filtered to exclude potassium carbonate and subjected to vacuum concentration. After the concentration, 50 mL of a 1 N sodium hydroxide aqueous solution was added thereto and the resultant was stirred for one hour. After reaction was completed, a reaction solution thus obtained was filtered to exclude triphenylphosphine oxide, and concentrated hydrochloric acid was added thereto in a dropwise manner to make the reaction solution an acidic solution. A precipitate thus produced was collected by filtration and washed with a small amount of chloroform, thereby obtaining 1.00 g of 2-hydroxy-4-methoxycinnamic acid. Then, in a 100 mL three-necked flask, 1.00 g (6.0 mmol) of 2-hydroxy-4-methoxycinnamic acid was dissolved in 40 mL of dehydrated tetrahydroxyfuran, and 1.41 g (7.2 mmol) of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) was added thereto. After 30 minutes, 0.72 ml (7.2 mmol) of piperidine was added thereto. After reaction was completed, a reaction solution thus obtained was condensed and dissolved in water. The resulting solution was extracted with chloroform to obtain an extract. The extract was washed with a saturated sodium hydrogen carbonate aqueous solution, 1 N hydrochloric acid and then saturated saline, and then washed with a small amount of chloroform, thereby obtaining 1.03 g of a compound represented by the following formula (14).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two
Quantity
945 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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